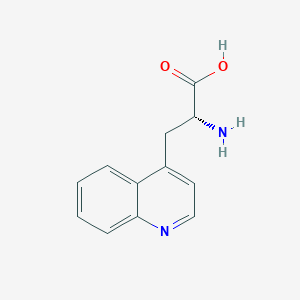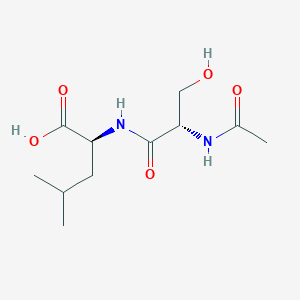
N-Acetyl-L-seryl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-seryl-L-leucine is a synthetic compound derived from the amino acids serine and leucine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the serine residue
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-seryl-L-leucine typically involves the following steps:
Protection of Functional Groups: The hydroxyl group of serine and the amino group of leucine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected serine and leucine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.
化学反应分析
Types of Reactions
N-Acetyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of the serine residue can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group of the acetyl moiety can be reduced to form an alcohol.
Substitution: The hydroxyl group of the serine residue can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
科学研究应用
N-Acetyl-L-seryl-L-leucine has several scientific research applications, including:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases and as a neuroprotective agent.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug discovery and development.
作用机制
The mechanism of action of N-Acetyl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular signaling pathways. The acetyl group enhances its ability to cross cell membranes and interact with intracellular targets, leading to changes in cellular function and metabolism.
相似化合物的比较
Similar Compounds
N-Acetyl-L-leucine: A modified amino acid used in the treatment of vertigo and cerebellar ataxia.
N-Acetyl-L-serine: A compound with similar structural features but lacking the leucine residue.
N-Acetyl-L-alanine: Another acetylated amino acid with different biological properties.
Uniqueness
N-Acetyl-L-seryl-L-leucine is unique due to the presence of both serine and leucine residues, which confer distinct chemical and biological properties. The combination of these amino acids allows for specific interactions with molecular targets that are not observed with other similar compounds.
属性
CAS 编号 |
820220-54-0 |
|---|---|
分子式 |
C11H20N2O5 |
分子量 |
260.29 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-6(2)4-8(11(17)18)13-10(16)9(5-14)12-7(3)15/h6,8-9,14H,4-5H2,1-3H3,(H,12,15)(H,13,16)(H,17,18)/t8-,9-/m0/s1 |
InChI 键 |
WKQDDTDYSVHNOV-IUCAKERBSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)](/img/structure/B12519755.png)
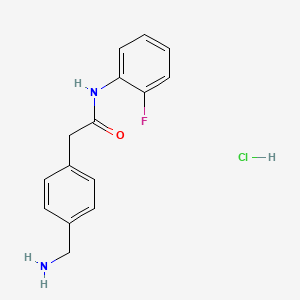
![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)
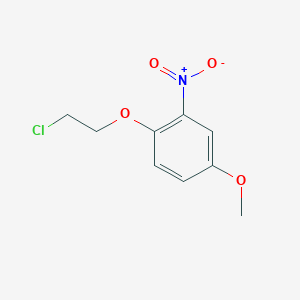
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
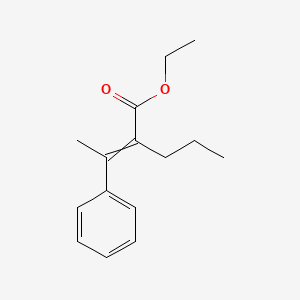
![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)

![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
![1-[2-(4-Chlorophenyl)ethenyl]azulene](/img/structure/B12519826.png)
